![molecular formula C22H19N5O3S B2877378 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207022-27-2](/img/structure/B2877378.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . It also contains a pyrazolo[3,4-d]pyridazine ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heteroatoms. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and heteroatoms. These components could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and others would depend on the specific arrangement and bonding of the components in the molecule .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The benzodioxole core is integral in synthesizing various heterocyclic compounds. These structures are pivotal in developing pharmaceuticals due to their biological activity. The compound can serve as a precursor or intermediate in synthesizing more complex heterocycles .
Development of Organic Materials
Benzodioxole derivatives are known for their photophysical properties, making them suitable for creating novel organic materials with luminescent applications. This compound could be used to develop materials with specific light-emitting properties .
Agricultural Chemistry
The thio derivatives of benzodioxole compounds have applications in agriculture as insecticides, crop protection agents, and fungicides. The compound’s sulfur moiety could enhance its utility in protecting crops from pests .
Synthetic Organic Chemistry
As a synthetic intermediate, this compound can be used in multistep organic synthesis processes. Its complex structure allows for the introduction of various functional groups, aiding in the synthesis of diverse organic molecules .
Total Synthesis of Alkaloids
The compound’s structure is similar to that of intermediates used in the total synthesis of benzylisoquinoline alkaloids. These alkaloids have various pharmacological properties, and the compound could play a role in synthesizing these bioactive molecules .
Modulation of ATP-Binding Cassette Transporters
Derivatives of this compound could be explored for their role in modulating ATP-binding cassette transporters. This is particularly relevant in the treatment of cystic fibrosis, where such modulation can have therapeutic benefits .
Chemical Synthesis and Analysis
In chemical synthesis, this compound can be used to create various derivatives for further analysis. Its structure allows for modifications that can lead to the discovery of new compounds with potential applications in different fields of research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13-3-6-16(7-4-13)27-21-17(10-23-27)14(2)25-26-22(21)31-11-20(28)24-15-5-8-18-19(9-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOFYKDRDOGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.